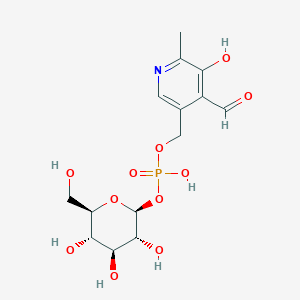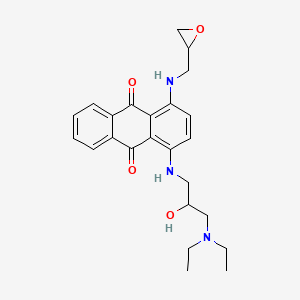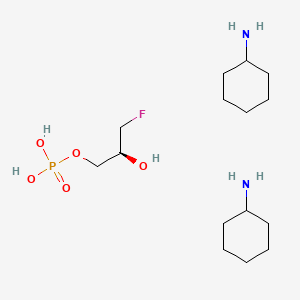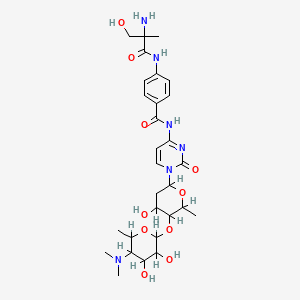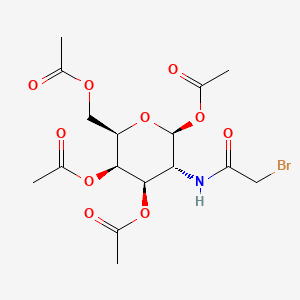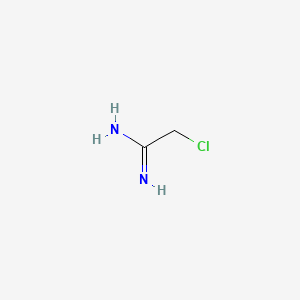
2-Chloroacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 2-chloroacetimidamide, such as trichloro acetimidamide, can be efficiently performed using Cp*Rh(III)-catalyzed low-temperature C-H allylation reactions. This process allows for the selective synthesis of either mono- or diallylated products under mild reaction conditions, which prevents isomerization or unwanted side reactions (Debbarma, Bera, & Maji, 2016).
Molecular Structure Analysis
The α form of 2-chloroacetamide, closely related to 2-chloroacetimidamide, demonstrates a crystal structure where molecules form hydrogen-bonded dimers. The configuration around the central atoms is nearly planar, indicating the significance of dimer formation in stabilizing the molecular structure (Kalyanaraman, Kispert, & Atwood, 1978).
Chemical Reactions and Properties
2-Chloroacetimidamide and its derivatives exhibit versatile reactivity, enabling their use in a range of chemical reactions. For instance, trichloroacetimidates, related to 2-chloroacetimidamide, are used in the efficient and enantioselective synthesis of 1,2-diamines containing tertiary and quaternary centers through rhodium-catalyzed dynamic kinetic asymmetric transformations (DYKAT) (Mwenda & Nguyen, 2017).
Physical Properties Analysis
The study of 2-chloroacetamide, which shares structural similarities with 2-chloroacetimidamide, through electron-diffraction and microwave spectroscopy reveals significant details about its physical properties, including bond lengths, angles, and conformational details. Such analyses are crucial for understanding the physical properties of 2-chloroacetimidamide derivatives (Samdal & Seip, 1979).
Chemical Properties Analysis
The chemical properties of 2-chloroacetimidamide derivatives are characterized by their reactivity and potential for forming various chemical bonds. For example, 2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, a derivative, showcases effective reactivity for esterification reactions without the need for an exogenous promoter or catalyst, highlighting the intrinsic chemical properties of such compounds (Lin, Meyer, Dormann, & Chisholm, 2021).
Aplicaciones Científicas De Investigación
Gene Expression Analysis
In the realm of biological research, 2-Chloroacetimidamide has been indirectly related to studies involving real-time quantitative PCR, a technique pivotal for analyzing gene expression. The 2(-Delta Delta C(T)) Method, widely used in this context, provides a framework for relative quantification of gene expression, facilitating the understanding of biological processes at the molecular level (Livak & Schmittgen, 2001).
Environmental Science
In environmental science, the investigation into the occurrence of dichloroacetamide herbicide safeners in streams highlights the broader category of chloroacetamide compounds, which includes 2-Chloroacetimidamide. These studies are crucial for understanding the environmental impact and dynamics of such chemicals, particularly in relation to agricultural practices and water quality (Woodward, Hladik, & Kolpin, 2018).
Proteomics
In proteomics, the evaluation of 2-Chloroacetimidamide alongside other alkylating agents has been pivotal in understanding their effects on peptide modification. This research is essential for improving the accuracy and reliability of mass spectrometry-based proteomic analyses, with findings suggesting that while 2-Chloroacetimidamide reduces off-target alkylation, it may induce other adverse effects, such as methionine oxidation (Hains & Robinson, 2017).
Analytical Chemistry
The exploration of artificial intelligence-based models for predicting the adsorptive removal of chlorophenol compounds from aqueous solutions highlights the application of chloroacetamide derivatives, including 2-Chloroacetimidamide, in environmental remediation. Such studies underscore the potential for innovative approaches to water treatment and pollution management (Singh, Gupta, Ojha, & Rai, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
2-chloroethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2/c3-1-2(4)5/h1H2,(H3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAHGEUFOYIGKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroacetimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

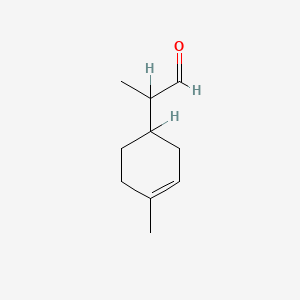
![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)
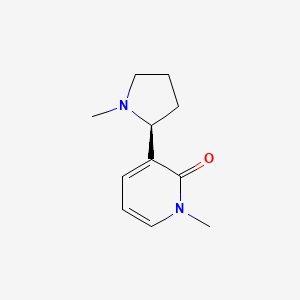
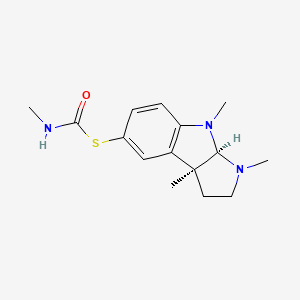
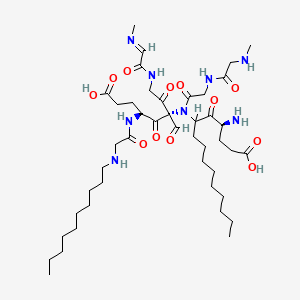
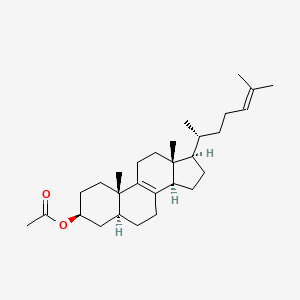
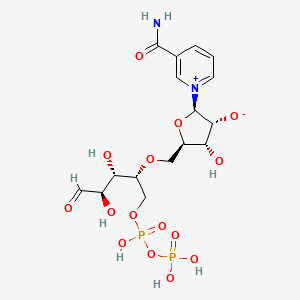
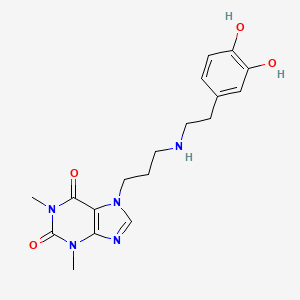
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-[[4-[2-hydroxyethyl(methyl)amino]phenyl]methyl]phosphonamidic acid](/img/structure/B1221496.png)
